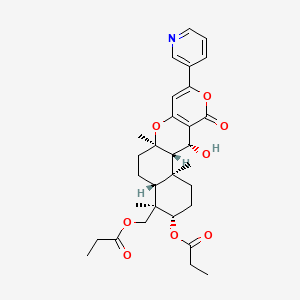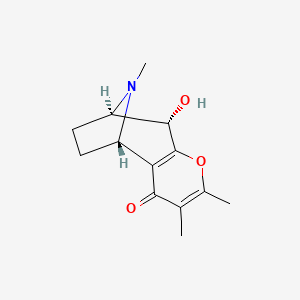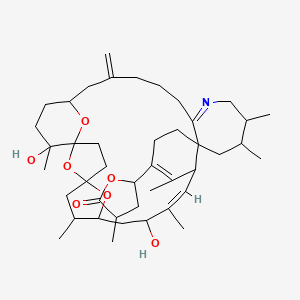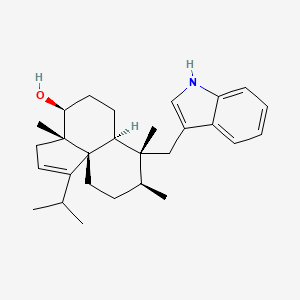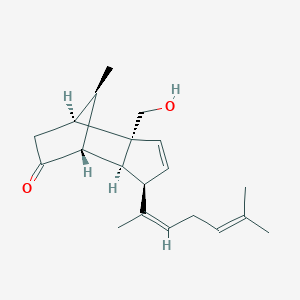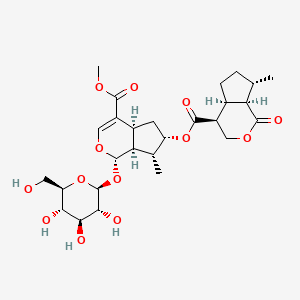
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate is a complex organic molecule that combines a purine base with a naphthoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the naphthoate ester separately. The purine base can be synthesized through a series of reactions involving the formation of the purine ring system, followed by the introduction of the amino group. The naphthoate ester can be prepared by esterification of naphthoic acid with dimethylamine.
The final step involves coupling the purine base with the naphthoate ester. This can be achieved through a phosphoramidite coupling reaction, where the hydroxyl group of the purine base reacts with the phosphoramidite derivative of the naphthoate ester under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group and the amino group.
Reduction: Reduction reactions can occur at the purine ring system, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonooxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the purine base and the naphthoate ester.
Reduction: Reduced derivatives of the purine base.
Substitution: Substituted derivatives at the phosphonooxy group.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of purine metabolism and nucleotide synthesis.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to a decrease in the synthesis of nucleotides and nucleic acids. This can result in the inhibition of cell growth and proliferation, making the compound a potential candidate for the development of anticancer and antiviral drugs.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Naphthoic Acid Esters: Compounds with similar ester functional groups.
Uniqueness
The uniqueness of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl 5-(dimethylamino)-1-naphthoate lies in its combination of a purine base with a naphthoate ester, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for scientific research and drug development.
Propiedades
Número CAS |
72947-53-6 |
|---|---|
Fórmula molecular |
C23H25N6O8P |
Peso molecular |
544.5 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 5-(dimethylamino)naphthalene-1-carboxylate |
InChI |
InChI=1S/C23H25N6O8P/c1-28(2)15-8-4-5-12-13(15)6-3-7-14(12)23(31)37-19-16(9-35-38(32,33)34)36-22(18(19)30)29-11-27-17-20(24)25-10-26-21(17)29/h3-8,10-11,16,18-19,22,30H,9H2,1-2H3,(H2,24,25,26)(H2,32,33,34)/t16-,18-,19-,22-/m1/s1 |
Clave InChI |
YWUFOJPOISPUJP-WGQQHEPDSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
SMILES isomérico |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O |
Sinónimos |
(5-(dimethylamino)-1-naphthoyl)adenosine monophosphate DAN-AMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


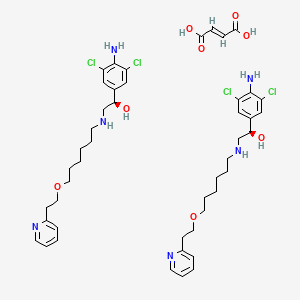

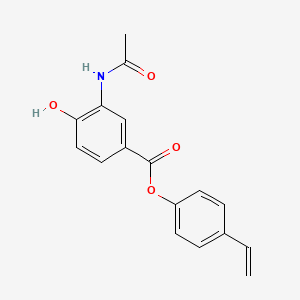
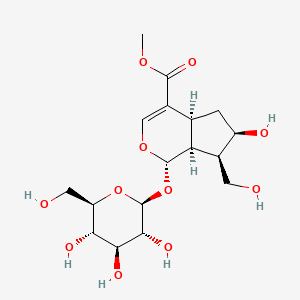

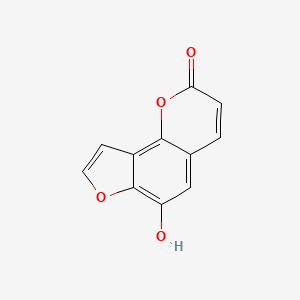
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol](/img/structure/B1245632.png)
